molecular formula C11H15N3O B1526864 3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one CAS No. 1248060-82-3

3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one

Cat. No.: B1526864
CAS No.: 1248060-82-3
M. Wt: 205.26 g/mol
InChI Key: VWXQJZPXBUAUMY-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one (CAS 1248060-82-3) is a chemical compound featuring a tetrahydropyrimidin-2(1H)-one scaffold, a structure recognized in medicinal chemistry as a privileged scaffold . Privileged structures are molecular frameworks capable of providing ligands for multiple types of biological targets, making them highly valuable starting points in drug discovery . The compound's structure incorporates an aminomethylphenyl group at the 1-position of the tetrahydropyrimidin-2(1H)-one ring, offering a versatile handle for further chemical derivatization. The tetrahydropyrimidin-one core is of paramount biological relevance and is found in compounds with a wide spectrum of reported pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties . Notably, this specific scaffold is the central structure in clinical and pre-clinical compounds. For instance, the derivative TAK-442, a potent, selective, and orally active factor Xa inhibitor, was developed as an antithrombotic agent and progressed to clinical development . Another example is Monastrol, a well-known tetrahydropyrimidin-one derivative that inhibits the mitotic kinesin KSP and is used as a tool in cell biology research . The presence of the aminomethyl functional group in this molecule provides researchers with a key synthetic vector for conjugation, probe development, and structure-activity relationship (SAR) studies aimed at exploring new chemical space and biological activities. This product is intended for research applications such as hit-to-lead optimization, synthetic chemistry, and biochemical assay development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXQJZPXBUAUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N(C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one, a compound characterized by its tetrahydropyrimidinone structure with an aminomethyl group attached to a phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

The molecular formula of this compound is C11H15N3O, with a molar mass of 205.26 g/mol. The compound can be synthesized through various methods, notably the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea or thiourea under acidic or basic conditions .

Biological Activities

Research indicates that compounds in the tetrahydropyrimidinone class exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may serve as a lead compound for developing new antimicrobial agents. Its structural features enhance its reactivity and interaction with microbial targets.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, derivatives of similar structures have been evaluated against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines, demonstrating significant antiproliferative effects with IC50 values ranging from 0.33 to 7.10 μM .

Structure-Activity Relationship (SAR)

The unique dual functional groups of this compound contribute to its distinct pharmacological profile. Comparative studies with structurally similar compounds reveal insights into SAR:

Compound NameStructural FeaturesUnique Properties
3-Amino-6-methyl-4-phenylpyridin-2(1H)-onePyridine ring instead of pyrimidineEnhanced neuroprotective effects
4-Aminobenzylidene 3-methylpyridin-2(1H)-oneDifferent substitution pattern on the ringPotential anti-inflammatory properties
5-Amino-2-methylpyrimidin-4-oneSimple pyrimidine structureBroad-spectrum antimicrobial activity

These comparisons illustrate how variations in structure influence biological activity, providing a framework for future drug design.

Case Studies and Research Findings

  • Antiproliferative Studies : In vitro evaluations have shown that related compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, one study reported an IC50 of 0.50 μM for a derivative closely related to this compound when tested against HeLa cells .
  • Mechanistic Insights : Understanding the interaction mechanisms of this compound with biological targets is crucial for therapeutic development. Interaction studies highlight its potential effects on key pathways involved in cancer proliferation and microbial resistance.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent-Driven Activity of Selected DHPM Derivatives
Compound Substituents (R1, R2, etc.) Biological Activity/Application Reference
Target Compound 4-(Aminomethyl)phenyl Underexplored; potential CNS targets
Compound 7 () 1-(4-Trifluoromethylphenyl) NLRP3 inflammasome inhibition
Compound 226 () Ar = C6H4Cl-4, R = OMe Anticancer (receptor tyrosine kinase)
Compound 45 () R2 = CH2C6H4OMe-4 Antimicrobial
5-Benzoyl-6-(4-fluorophenyl) () Trifluoromethyl, benzoyl Kinase inhibition (CCG-20231)

Key Observations :

  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., Compound 7) or nitro groups (e.g., , Compound 90) often exhibit enhanced enzyme inhibitory activity due to increased electrophilicity .
  • Hydrophilic Substituents: The aminomethyl group in the target compound improves water solubility compared to lipophilic groups like benzoyl (), which may enhance oral bioavailability .
  • Para-Substitution : Para-substituted derivatives (e.g., 4-Cl, 4-OMe) generally show higher receptor affinity than ortho- or meta-substituted analogues, as seen in (Compound 229) .

Key Observations :

  • The target compound’s synthesis likely parallels , utilizing urea derivatives in THF .
  • Thiourea derivatives (e.g., ) require thiocyanate reagents, leading to thione products with distinct reactivity .

Key Observations :

  • Thione derivatives () exhibit higher toxicity, likely due to reactive sulfur moieties .

Preparation Methods

Improvements and Catalysts

  • Natural Solid Catalysts: Granite and quartz have been introduced as reusable, natural catalysts, enabling the reaction in refluxing ethanol with improved yields (64-68%) and shorter reaction times.
  • Solvent-Free Conditions: Using ionic liquids such as 1-butyl-1,3-thiazolidine-2-thione paratoluenesulfate ([Btto][p-TSA]) as catalysts allows solvent-free synthesis at 90 °C, yielding pure products efficiently in under 30 minutes.
  • Microwave Irradiation: Microwave-assisted Biginelli reactions enhance reaction rates and yields by providing rapid and uniform heating. For example, the tandem Kornblum oxidation/Biginelli reaction under microwave irradiation enables in-situ aldehyde generation from benzyl halides, followed by condensation to dihydropyrimidinones in one pot.

Synthetic Route Specific to 3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one

Stepwise Approach

  • Nitromethylation: Starting from a substituted pyrimidine derivative, nitromethane is added to the pyrimidine ring under mild base catalysis to form a nitromethyl adduct. This step is favored by low solubility of the product and can be performed at room temperature in dichloromethane with triethylamine.

  • Reduction of Nitro Group: The nitromethyl adduct is selectively reduced to the aminomethyl derivative using zinc powder in glacial acetic acid at room temperature. This method avoids side reactions common with catalytic hydrogenation or other reductants.

  • Cyclization: The aminomethylpyrimidone can be further cyclized by heating in aqueous sodium hydroxide (0.1N) at 80 °C for 2 hours to form fused heterocyclic structures if desired.

This sequence provides a clean and efficient route to this compound, yielding the aminomethyl functionality critical for biological activity.

Reaction Conditions and Yields

Step Reagents/Conditions Catalyst/Medium Temperature Time Yield (%) Notes
Biginelli condensation Aromatic aldehyde, ethyl acetoacetate, urea Granite or quartz, ethanol reflux Reflux ethanol 1-2 hours 64-68 Natural solid catalysts improve yield
Solvent-free Biginelli Aldehyde, ethyl acetoacetate, urea [Btto][p-TSA] ionic liquid 90 °C 30 min High Efficient, green chemistry approach
Microwave-assisted synthesis Benzyl halide → aldehyde → Biginelli Catalyst-free, DMSO solvent 80 °C (microwave) Minutes Good Tandem Kornblum oxidation/Biginelli
Nitromethylation Pyrimidine derivative + nitromethane Triethylamine base, CH2Cl2 Room temperature 24 h Quantitative Favored by low product solubility
Nitro reduction Nitromethyl adduct + Zn powder Glacial acetic acid Room temperature 24 h 74 Selective reduction to aminomethyl
Cyclization (optional) Aminomethylpyrimidone + NaOH (0.1N) Aqueous base 80 °C 2 h - Forms fused heterocycles

Research Findings and Notes

  • The use of natural solid catalysts like granite and quartz offers a sustainable and reusable catalytic system with good yields and mild reaction conditions.
  • Microwave irradiation enables rapid synthesis and can be combined with in-situ generation of aldehydes from benzyl halides, enhancing operational simplicity and efficiency.
  • Selective reduction of nitro groups to amines in this class of compounds is challenging; zinc in acetic acid provides a mild, high-yielding method avoiding over-reduction or side reactions.
  • Ionic liquids such as [Btto][p-TSA] facilitate solvent-free synthesis, aligning with green chemistry principles and reducing reaction times significantly.
  • The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidinones, with ongoing optimization for substrate scope and catalyst development.

Q & A

Q. What are the optimal synthetic routes for 3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step organic reactions, such as condensation or cyclization, to form the tetrahydropyrimidinone core. Key steps include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
  • pH adjustment : Using acidic or basic conditions to stabilize intermediates (e.g., trifluoroacetic acid for resorcinol-derived syntheses) .
  • Purification : Employing column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound . For analogs, one-pot syntheses under reflux with catalysts like BF₃·Et₂O have been reported .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing aminomethylphenyl group shifts at δ 3.8–4.2 ppm for -CH₂NH₂) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₄N₃O) .
  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., SHELXL refinement for similar tetrahydropyrimidinones) .

Q. What are the common impurities formed during synthesis, and how are they identified and removed?

  • Byproducts : Unreacted starting materials or dimerized intermediates.
  • Identification : LC-MS or TLC (Rf comparison) .
  • Removal : Gradient elution in chromatography or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like proteases?

  • Molecular docking : Use Glide or AutoDock to dock the compound into protease active sites (e.g., matriptase PDB: 2GV6). Focus on interactions:
  • Ionic bonds between the aminomethyl group and Asp 189 in the S1 pocket .
  • Hydrogen bonding of the carbonyl oxygen with Gly 216 .
    • MD simulations : Assess stability of binding poses over 100 ns trajectories using AMBER or GROMACS .

Q. What strategies can resolve contradictions in biological activity data between this compound and structurally similar analogs?

  • Comparative SAR studies : Test analogs with modified substituents (e.g., replacing aminomethyl with hydroxyethyl) to isolate pharmacophore contributions .
  • Assay standardization : Validate enzyme inhibition protocols (e.g., uniform substrate concentrations in protease Ki assays) .
  • Structural analysis : Compare X-ray structures of analogs to identify steric clashes or conformational changes .

Q. How does the presence of the aminomethylphenyl group influence the compound’s pharmacokinetic properties?

  • Solubility : The polar -CH₂NH₂ group enhances aqueous solubility (logP reduction by ~0.5 units vs. phenyl analogs) .
  • Metabolic stability : Susceptibility to oxidative deamination requires prodrug strategies (e.g., acetyl protection) .
  • Permeability : Caco-2 assays show moderate permeability (Papp ~5 × 10⁻⁶ cm/s) due to hydrogen-bonding capacity .

Q. How can X-ray crystallography data be refined using SHELXL for accurate structural determination?

  • Data processing : Use SHELXC/D/E for initial phasing and SHELXL for refinement.
  • Twinning correction : Apply TWIN/BASF commands for twinned crystals .
  • High-resolution refinement : For data <1.5 Å, employ anisotropic displacement parameters and disorder modeling .

Q. What in vitro assays are suitable for evaluating the compound’s efficacy as a protease inhibitor?

  • Fluorogenic assays : Measure hydrolysis of substrates like Boc-Gln-Ala-Arg-AMC in buffer (pH 7.4) .
  • Ki determination : Use Dixon plots to calculate inhibition constants (e.g., Ki = 0.48 μM for HGFA inhibition) .
  • Selectivity profiling : Test against serine proteases (e.g., thrombin, trypsin) to assess target specificity .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepConditionsYield Optimization TipsReference
Cyclization70°C, DMF, 12 hUse anhydrous solvent
AminomethylationNH₄Cl, NaBH₃CN, MeOH, rt, 6 hMonitor pH (8–9)
PurificationSilica gel, EtOAc/Hexane (3:7→1:1)Pre-absorb crude on Celite

Q. Table 2: Analytical Techniques for Structural Confirmation

TechniqueCritical ParametersExample DataReference
¹H NMR500 MHz, DMSO-d6δ 7.3–7.5 (aromatic H)
HRMSESI+, m/z calc. 231.1245[M+H]⁺ = 231.1248
X-ray DiffractionCu Kα, 1.45 Å resolutionR-factor = 0.055

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one
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3-[4-(Aminomethyl)phenyl]-tetrahydropyrimidin-2(1H)-one

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